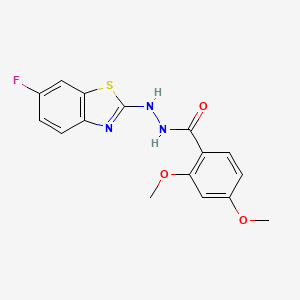

N'-(6-氟-1,3-苯并噻唑-2-基)-2,4-二甲氧基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a benzothiazole core, such as the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They can exhibit antifungal , antibacterial , and antitumor properties .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with the active sites of certain enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, and other properties can be determined .科学研究应用

抗癌活性

N'-(6-氟-1,3-苯并噻唑-2-基)-2,4-二甲氧基苯甲酰肼及其衍生物在抗癌研究中显示出显著潜力。研究合成了各种苯并噻唑酰肼衍生物,以探究它们可能的抗癌活性。这些化合物已经表现出对多种癌细胞系的细胞毒活性,包括胶质瘤、肺腺癌、乳腺腺癌和结肠腺癌,同时对癌变细胞表现出选择性,而不伤害健康细胞。进一步对DNA合成抑制和细胞死亡途径的研究支持了它们作为抗癌药物的潜力(Osmaniye et al., 2018)。

抗菌和抗微生物活性

苯并噻唑衍生物的抗微生物性质已经得到广泛研究。新型氟取代磺胺基苯并噻唑已被合成,并显示出对多种细菌菌株的显著抗菌活性。这些研究强调了苯并噻唑化合物的广泛生物动力学性质,暗示了它们作为强效抗微生物剂的潜力(Jagtap et al., 2010)。

医学成像探针开发

苯并噻唑衍生物还被探索用于医学成像,特别是在正电子发射断层扫描(PET)中的应用。合成碳-11标记的氟代2-芳基苯并噻唑已被进行,以开发用于成像癌症的新型探针。由于这些化合物对多种癌细胞系具有强效和选择性的抑制活性,它们可以作为PET成像中的有效药剂,用于可视化癌症中酪氨酸激酶表达(Wang et al., 2006)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . This suggests that they may target enzymes like cyclo-oxygenase (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins .

Mode of Action

It is known that benzothiazole derivatives can inhibit the activity of cox-2, which is induced at sites of inflammation throughout the body to generate prostaglandins that mediate inflammation and pain . By inhibiting COX-2, these compounds can potentially reduce inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where it inhibits the cyclo-oxygenase (COX) enzymes, thereby reducing the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This is due to the inhibition of COX-2 and the subsequent decrease in prostaglandin production .

安全和危害

属性

IUPAC Name |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-10-4-5-11(13(8-10)23-2)15(21)19-20-16-18-12-6-3-9(17)7-14(12)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETFXWXHANVSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)

![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)